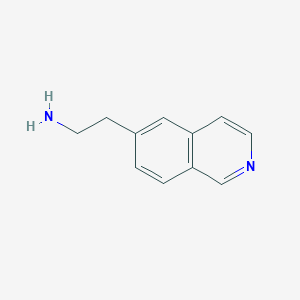

2-(Isoquinolin-6-YL)etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Isoquinolin-6-YL)ethanamine is a heterocyclic aromatic amine derived from isoquinoline Isoquinoline is a structural isomer of quinoline and is known for its presence in various natural alkaloids

Synthetic Routes and Reaction Conditions:

Pictet-Spengler Reaction: One of the common methods to synthesize 2-(Isoquinolin-6-YL)ethanamine involves the Pictet-Spengler reaction.

Bischler-Napieralski Reaction: Another method involves the cyclization of beta-phenylethylamine derivatives with phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to form isoquinoline derivatives.

Industrial Production Methods:

- Industrial production of isoquinoline derivatives often involves catalytic processes using metal catalysts such as palladium, copper, or ruthenium. These methods provide high yields and are scalable for large-scale production .

Types of Reactions:

Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.

Substitution: Electrophilic substitution reactions are common in isoquinoline chemistry.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens.

Major Products:

Oxidation: Isoquinoline N-oxides.

Reduction: Reduced isoquinoline derivatives.

Substitution: Nitrated, sulfonated, or halogenated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

2-(Isoquinolin-6-YL)ethanamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Isoquinolin-6-YL)ethanamine involves its interaction with various molecular targets:

Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death.

Receptor Binding: Some isoquinoline derivatives can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.

Beta-Phenylethylamine: A precursor in the synthesis of isoquinoline derivatives.

Tetrahydroisoquinoline: An intermediate in the synthesis of isoquinoline derivatives.

Uniqueness:

Actividad Biológica

2-(Isoquinolin-6-YL)ethanamine, a derivative of isoquinoline, is gaining attention in medicinal chemistry due to its potential biological activities. Isoquinoline compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of 2-(Isoquinolin-6-YL)ethanamine, focusing on its mechanisms of action, synthesis methods, and related case studies.

Chemical Structure and Properties

2-(Isoquinolin-6-YL)ethanamine features an isoquinoline moiety that contributes to its biological activity. The compound can be synthesized through various methods, including catalytic processes that enhance yield and scalability for large-scale production.

Neuropharmacological Effects

Research indicates that isoquinoline compounds can interact with neurotransmitter systems. For instance:

- Dopaminergic Activity : Compounds similar to 2-(Isoquinolin-6-YL)ethanamine have demonstrated high potency at dopamine receptors, particularly D3 receptors, which are implicated in Parkinson's disease models .

Anticancer Properties

Isoquinoline derivatives exhibit significant anticancer activity. The compound's structural features may allow it to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms:

- Cell Growth Inhibition : Studies have shown that certain isoquinoline derivatives inhibit cancer cell growth in vitro and in vivo .

Case Studies

- Neuroprotective Effects : A study on isoquinoline derivatives indicated their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

- Anti-inflammatory Activity : Isoquinoline compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, showcasing a potential role in managing inflammatory diseases .

Synthesis Methods

The synthesis of 2-(Isoquinolin-6-YL)ethanamine can be achieved through several established methods:

- Catalytic Processes : Utilizing metal catalysts like palladium or copper enhances the yield of the synthesis.

- Microwave-Assisted Synthesis : This method has been explored for producing various substituted isoquinolines with improved efficiency .

Comparative Analysis of Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Quinoline | Bicyclic structure similar to isoquinoline | Known for antimalarial activity |

| Beta-Phenylethylamine | Precursor in isoquinoline synthesis | Acts as a neurotransmitter |

| Tetrahydroisoquinoline | Saturated derivative of isoquinoline | Exhibits unique psychoactive properties |

The structural uniqueness of 2-(Isoquinolin-6-YL)ethanamine enhances its potential as a lead compound in drug development compared to its analogs.

Propiedades

IUPAC Name |

2-isoquinolin-6-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBVZIOLYNFITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.